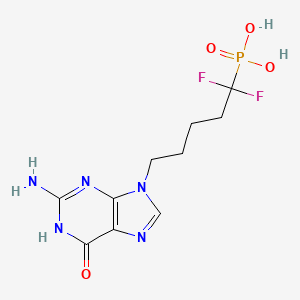

9-(5,5-Difluoro-5-phosphonopentyl)guanine

Übersicht

Beschreibung

It is characterized by its unique structure, which includes a purine derivative fused with a phosphonic acid group and two fluorine atoms

Vorbereitungsmethoden

The synthesis of 9-(5,5-Difluoro-5-Phosphonopentyl)Guanine involves multiple steps. One common synthetic route includes the reaction of guanine with a difluoropentylphosphonic acid derivative under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

9-(5,5-Difluor-5-Phosphonopentyl)Guanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid umfassen.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogenide und Nukleophile unter bestimmten Bedingungen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten der Verbindung führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

9-(5,5-Difluor-5-Phosphonopentyl)Guanin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von 9-(5,5-Difluor-5-Phosphonopentyl)Guanin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie der Purin-Nukleosid-Phosphorylase . Durch die Hemmung dieses Enzyms kann die Verbindung den Nukleotidstoffwechsel stören, der für die Replikation bestimmter Viren und die Proliferation von Krebszellen entscheidend ist. Die an diesem Mechanismus beteiligten Pfade werden noch untersucht, aber die Fähigkeit der Verbindung, in wichtige Stoffwechselprozesse einzugreifen, macht sie zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung.

Wirkmechanismus

The mechanism of action of 9-(5,5-Difluoro-5-Phosphonopentyl)Guanine involves its interaction with molecular targets such as purine nucleoside phosphorylase . By inhibiting this enzyme, the compound can disrupt nucleotide metabolism, which is crucial for the replication of certain viruses and the proliferation of cancer cells. The pathways involved in this mechanism are still under investigation, but the compound’s ability to interfere with key metabolic processes makes it a promising candidate for therapeutic development.

Vergleich Mit ähnlichen Verbindungen

9-(5,5-Difluor-5-Phosphonopentyl)Guanin kann mit anderen Hypoxanthin-Derivaten verglichen werden, wie zum Beispiel:

9-Deazaguanin: Ähnlich in der Struktur, aber es fehlen die Phosphonsäuregruppe und die Fluoratome.

Guanosin: Ein natürlich vorkommendes Nukleosid mit einer ähnlichen Purinbase, aber anderen funktionellen Gruppen.

Die Einzigartigkeit von 9-(5,5-Difluor-5-Phosphonopentyl)Guanin liegt in seinem Difluorpentylphosphonsäureteil, der ihm besondere chemische und biologische Eigenschaften verleiht .

Zusammenfassend lässt sich sagen, dass 9-(5,5-Difluor-5-Phosphonopentyl)Guanin eine Verbindung von großem Interesse ist, da sie eine einzigartige Struktur aufweist und potenzielle Anwendungen in verschiedenen wissenschaftlichen Bereichen bietet. Die laufende Forschung deckt weiterhin sein volles Potenzial und mögliche therapeutische Verwendungen auf.

Biologische Aktivität

9-(5,5-Difluoro-5-phosphonopentyl)guanine (DFPP-G) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of immunosuppression and neuroprotection. This article explores the biological activity of DFPP-G, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

DFPP-G is a multisubstrate analogue inhibitor of purine-nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism. Its unique structure includes a difluorophosphonopentyl moiety that enhances its interaction with target enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈F₂N₅O₅P |

| Molecular Weight | 367.27 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The primary mechanism of action for DFPP-G involves its inhibition of PNP. By binding to both nucleoside- and phosphate-binding sites on the enzyme, DFPP-G disrupts normal nucleotide metabolism, leading to immunosuppressive effects.

Key Interactions

- Binding Sites : DFPP-G interacts with the active site of PNP through hydrogen bonds and hydrophobic interactions, which are critical for its inhibitory activity.

- Target Proteins : The compound primarily targets ATF4 and NF-kB proteins, impacting cellular stress responses and inflammatory pathways.

Neuroprotective Properties

DFPP-G has demonstrated significant neuroprotective effects in various in vitro and in vivo models. It inhibits endoplasmic reticulum (ER) stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Anti-inflammatory Effects

The compound modulates the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines. This property is particularly relevant for conditions characterized by chronic inflammation.

Case Studies

-

Immunosuppression in Animal Models :

- In studies involving murine models, DFPP-G administration resulted in reduced T-cell proliferation and cytokine production, indicating its potential as an immunosuppressive agent.

- Dosage variations revealed that lower doses effectively inhibited immune responses without significant toxicity.

-

Neuroprotection in Cell Cultures :

- Experiments using neuronal cell lines showed that DFPP-G treatment led to decreased markers of apoptosis under stress conditions.

- The compound's ability to stabilize mitochondrial function was highlighted as a mechanism for its neuroprotective effects.

Biochemical Pathways Affected

DFPP-G influences several key biochemical pathways:

- Nucleotide Metabolism : By inhibiting PNP, DFPP-G alters purine metabolism, which can have downstream effects on DNA synthesis and cellular proliferation.

- Cell Signaling : The compound's interaction with ATF4 affects cellular responses to stress, while modulation of NF-kB impacts inflammatory signaling cascades.

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Immunosuppression | Inhibits T-cell activity and cytokine release |

| Neuroprotection | Protects against ER stress and apoptosis |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(5,5-Difluoro-5-phosphonopentyl)guanine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, coupling guanine derivatives with fluorinated phosphonate precursors under anhydrous conditions (e.g., using DMF as a solvent and carbodiimide coupling agents). Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 for nucleophile:substrate) are critical for minimizing side products like dephosphonylated byproducts. Yield optimization can be guided by factorial experimental design (e.g., varying temperature, pH, and reagent ratios) to identify interactions between variables .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm the phosphonate group and fluorine substituents. Mass spectrometry (e.g., ESI-MS) verifies molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity, HPLC with UV detection (λ = 254 nm) and ion-pair chromatography are recommended, with retention time comparisons to authenticated standards .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC every 24 hours. Phosphonate esters are prone to hydrolysis under alkaline conditions, while fluorinated alkyl chains enhance thermal stability. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Q. How can researchers assess purity and detect trace impurities in this compound?

- Methodological Answer : Combine LC-MS for identifying low-abundance impurities (e.g., defluoro byproducts) and quantitative ³¹P NMR for quantifying phosphonate-related degradation. Limit of detection (LOD) for impurities should be ≤0.1% w/w, validated via spike-recovery experiments .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with viral polymerases or other biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding affinities to target enzymes, followed by in vitro enzymatic assays (e.g., fluorescence-based polymerase inhibition). Compare kinetic parameters (Km, Vmax) with non-fluorinated analogs to quantify the fluorophosphate group’s role in competitive inhibition. Validate with X-ray co-crystallography of enzyme-ligand complexes .

Q. How do conflicting reports on the compound’s cytotoxicity in mammalian cell lines arise, and how can these contradictions be resolved?

- Methodological Answer : Contradictions may stem from differences in cell culture conditions (e.g., serum concentration affecting uptake) or assay endpoints (e.g., MTT vs. ATP luminescence). Perform meta-analyses of published data using PRISMA guidelines, focusing on variables like incubation time and cell passage number. Replicate key studies under standardized conditions and apply statistical tests (ANOVA with post-hoc correction) to identify confounding factors .

Q. What computational strategies can predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate hydrolysis rates and biodegradation pathways. QSAR models trained on perfluorinated compound datasets (e.g., from Pharos Project ) can estimate bioaccumulation potential. Validate predictions with in silico toxicity databases like EPA’s ECOTOX .

Q. How can experimental design minimize resource use while maximizing data robustness for this compound’s bioactivity studies?

- Methodological Answer : Implement response surface methodology (RSM) to optimize multi-variable experiments (e.g., dose, exposure time, cell type). Use fractional factorial designs to reduce the number of trials while maintaining statistical power. Leverage open-source tools like R or Python’s SciPy for DOE (Design of Experiments) planning .

Q. Data Contradiction Analysis Framework

Q. Key Methodological Tools

- Synthetic Optimization : Factorial design, reaction path search algorithms (e.g., artificial force-induced reaction method) .

- Data Analysis : Principal component analysis (PCA) for multi-omics integration; Bayesian statistics for uncertainty quantification .

- Validation : Collaborative inter-laboratory studies to confirm reproducibility .

Eigenschaften

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-1,1-difluoropentyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N5O4P/c11-10(12,22(19,20)21)3-1-2-4-17-5-14-6-7(17)15-9(13)16-8(6)18/h5H,1-4H2,(H2,19,20,21)(H3,13,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANQQPWTLXUSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCCCC(F)(F)P(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.